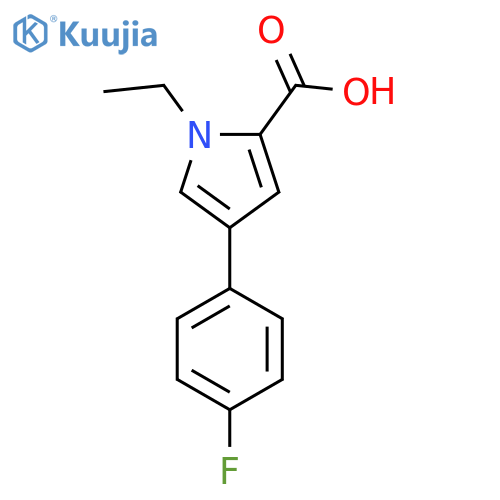Cas no 1706455-90-4 (1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid)

1706455-90-4 structure
商品名:1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
CAS番号:1706455-90-4
MF:C13H12FNO2
メガワット:233.238286972046
CID:5324308
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- 1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid
-
- インチ: 1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17)
- InChIKey: OVDPASDXDBGZSI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C=C(C(=O)O)N(CC)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 277
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-8214-10μmol |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-4mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-2μmol |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-100mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 100mg |
$248.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-2mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-20mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 20mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-30mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 30mg |
$119.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-1mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-3mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-8214-5mg |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
1706455-90-4 | 5mg |
$69.0 | 2023-09-07 |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
1706455-90-4 (1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
